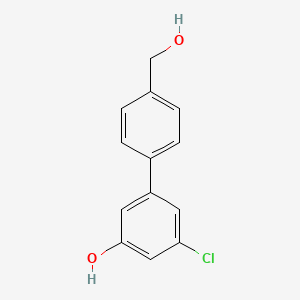

3-Chloro-5-(4-hydroxymethylphenyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-[4-(hydroxymethyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWRCLNFWWKRFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10685882 | |

| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261904-62-4 | |

| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 5 4 Hydroxymethylphenyl Phenol and Analogous Biphenyl Phenols

Carbon-Carbon Bond Formation Strategies: Focus on Aryl-Aryl Coupling Reactions

The construction of the biphenyl (B1667301) core is a critical step in the synthesis of these compounds. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

Transition metal-catalyzed cross-coupling reactions are fundamental for forming C-C bonds, and the development of these methods has been recognized with the Nobel Prize in Chemistry. acs.org These reactions involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium. acs.org

The Suzuki-Miyaura coupling, which pairs an organoboron reagent (like a boronic acid or ester) with an aryl halide, is a premier method for biphenyl synthesis due to its mild reaction conditions and the low toxicity of boron-containing byproducts. For a molecule like 3-Chloro-5-(4-hydroxymethylphenyl)phenol, a plausible Suzuki coupling would involve reacting 3-chloro-5-bromophenol with (4-hydroxymethylphenyl)boronic acid. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂. thieme-connect.com The presence of a suitable ligand, such as a phosphine, and a base is crucial for the catalytic cycle. thieme-connect.com

Iron-catalyzed cross-coupling reactions, first reported in 1941 by Kharasch and Field, offer a less expensive and more environmentally friendly alternative to palladium. thieme-connect.com Similarly, nickel and palladium are effective catalysts for Negishi coupling, which utilizes organozinc reagents. acs.org These methods provide high chemo- and regioselectivity in the synthesis of biaryls. acs.org

Table 1: Comparison of Selected Transition Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Organic Electrophile | Typical Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide/triflate | Pd(0) complexes | Mild conditions, stable reagents, tolerance of functional groups. acs.orgthieme-connect.com |

| Negishi | Organozinc | Aryl halide/triflate | Pd or Ni complexes | High reactivity and selectivity. acs.org |

| Stille | Organotin | Aryl halide/triflate | Pd complexes | Tolerant of many functional groups, but tin reagents are toxic. |

| Iron-Catalyzed | Grignard reagent | Aryl halide | FeCl₃ | Inexpensive and environmentally benign. thieme-connect.com |

Direct arylation is an evolving strategy that forms aryl-aryl bonds by coupling an aryl halide with a C-H bond of another aromatic compound, avoiding the need to pre-functionalize one of the coupling partners into an organometallic reagent. This approach enhances atom economy.

In a related area, the synthesis of diaryl ethers, which are structurally analogous to biphenyls, often relies on Ullmann-type coupling reactions. beilstein-journals.org The classic Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). beilstein-journals.org Modern variations of this reaction use catalytic amounts of copper salts (like CuI) and ligands (such as N,N-dimethylglycine or picolinic acid) at lower temperatures than the traditional protocol. beilstein-journals.orgunimi.itnih.gov For instance, the synthesis of 3-(4-bromophenoxy)phenol was achieved using copper iodide, L-proline, and potassium carbonate in DMSO. nih.gov

Palladium-catalyzed Buchwald-Hartwig amination has also been adapted for C-O bond formation to create diaryl ethers. rsc.org These reactions couple aryl halides or triflates with phenols and have significantly improved the scope and generality of diaryl ether synthesis. rsc.orgorganic-chemistry.org

Table 2: Key Methodologies for Diaryl Ether Synthesis

| Reaction Name | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Ullmann Condensation | Phenol + Aryl Halide | Copper (CuI) + Ligand (e.g., L-proline) | Classic method, modern versions have milder conditions. beilstein-journals.orgnih.govjsynthchem.com |

| Buchwald-Hartwig Ether Synthesis | Phenol + Aryl Halide/Triflate | Palladium (e.g., Pd(OAc)₂) + Ligand | High generality and scope, tolerant of electron-deficient partners. rsc.orgorganic-chemistry.org |

| Chan-Lam Coupling | Phenol + Arylboronic Acid | Copper (e.g., Cu(OAc)₂) | Arylation of phenols at room temperature. organic-chemistry.org |

Regioselective Functionalization of Phenolic Aromatic Rings

Achieving the correct substitution pattern, such as the 3-chloro and 5-aryl arrangement on the phenol ring, requires precise control over the regioselectivity of functionalization reactions.

The halogenation of phenols is a classic electrophilic aromatic substitution. organicchemistrytutor.com Because the hydroxyl group is a strongly activating ortho-, para-director, direct chlorination of phenol typically yields a mixture of 2-chlorophenol (B165306) and 4-chlorophenol, with the para-isomer often predominating. wku.eduscientificupdate.com Achieving meta-chlorination as required for this compound is non-trivial.

Advanced methods use specific catalysts and reagents to control the regioselectivity. For example, using N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of certain thiourea (B124793) or selenoether catalysts can dramatically shift the selectivity. scientificupdate.comacs.orgacs.org Depending on the catalyst structure, high selectivity for either the ortho- or para-chloro isomer can be achieved. scientificupdate.com For 3-substituted phenols, chlorination can be directed to the less sterically hindered ortho position. acs.org

Synthesizing 3-chlorophenol (B135607) often involves multi-step sequences, such as the hydrodechlorination of more highly chlorinated phenols like 3,5-dichlorophenol (B58162) or pentachlorophenol, using a catalyst like palladium on charcoal. google.com

Table 3: Catalytic Control in Phenol Chlorination

| Chlorinating Agent | Catalyst Type | Outcome | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Thiourea Catalyst 6 | Favors o-chloro isomer (up to 10:1 o:p) | scientificupdate.com |

| N-Chlorosuccinimide (NCS) | Thiourea Catalyst 7 | Favors p-chloro isomer (up to 20:1 p:o) | scientificupdate.com |

| N-Chlorosuccinimide (NCS) | Lewis basic selenoether | High ortho-selectivity (>20:1 o:p) | acs.org |

| Sulfuryl chloride (SO₂Cl₂) | Tetrahydrothiopyran derivatives | Increased para/ortho chlorination ratios | tandfonline.comcardiff.ac.uk |

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy employs a directing metalation group (DMG) which coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate then reacts with an electrophile. wikipedia.org

For phenols, the hydroxyl group itself is not a good DMG as it is acidic and would be deprotonated first. Therefore, it is typically converted into a better DMG, such as a carbamate (B1207046) or an ether. cdnsciencepub.comuwindsor.ca O-aryl carbamates are effective DMGs, and their ortho-lithiation allows for the introduction of a wide range of electrophiles (e.g., silyl (B83357), stannyl, halo, alkyl groups) before the carbamate is cleaved to reveal the substituted phenol. cdnsciencepub.com This method provides a reliable route to ortho-substituted phenols that can be difficult to access through standard electrophilic aromatic substitution. wku.edu

Introducing hydroxyl groups onto an aromatic ring can be achieved through several methods. The direct hydroxylation of aromatic compounds is often accomplished using advanced oxidation technologies like the Fenton reaction (Fe²⁺/H₂O₂) or photocatalysis with TiO₂. chemistryviews.org These methods generate highly reactive hydroxylating species. chemistryviews.orgacs.org A process using hydrogen peroxide in trifluoromethanesulfonic acid has been shown to hydroxylate phenols, predominantly yielding hydroquinone. google.com

The synthesis of the (4-hydroxymethylphenyl) moiety can be approached differently. One common route is the reduction of a corresponding carbonyl group. For example, 4-bromo-4'-fluoro-2-hydroxymethyl-benzophenone can be reduced with potassium borohydride (B1222165) to yield a (hydroxymethyl)-phenyl-methanol derivative. google.com Alternatively, a methyl group on the aromatic ring can be functionalized, or the entire (4-hydroxymethylphenyl) group can be introduced via a cross-coupling reaction using a pre-functionalized building block, such as (4-hydroxymethylphenyl)boronic acid.

Chemoenzymatic and Biocatalytic Strategies in Phenol Synthesis

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high levels of selectivity (chemo-, regio-, and stereo-) under mild, environmentally friendly conditions. acs.org Chemoenzymatic approaches combine the versatility of chemical synthesis with the precision of biocatalysts to construct complex molecules efficiently. nih.govnih.gov

Enzymes such as cytochrome P450 monooxygenases can catalyze the oxidative coupling of phenolic substrates to form biaryl bonds, offering a direct route to complex arylphenolic structures. digitellinc.com Furthermore, enzymes can be used for the regioselective ortho- and para-carboxylation of phenol derivatives using bicarbonate as a CO2 source, a biological parallel to the Kolbe-Schmitt reaction that avoids harsh industrial conditions. researchgate.net The oxidative dearomatization of phenols is another powerful biocatalytic transformation that can rapidly build molecular complexity from simple starting materials. nih.gov

Whole-cell biocatalysis has been used to create artificial enzyme cascades. For example, an engineered Escherichia coli strain was used to synthesize benzyl (B1604629) alcohol and its analogs directly from L-phenylalanine through a five-enzyme pathway. researchgate.net Such strategies can reduce costs and simplify product purification. researchgate.net The integration of enzymes into multi-step chemical syntheses can streamline the production of complex natural products and their analogs. nih.govresearchgate.net

| Strategy | Enzyme Class | Transformation | Advantages |

|---|---|---|---|

| Biocatalytic Cross-Coupling | Cytochrome P450s | Phenol + Phenol → Biphenyl | Catalyst-controlled site-selectivity and atroposelectivity for C-C bond formation. digitellinc.com |

| Biocatalytic Carboxylation | Decarboxylases (in reverse) | Phenol + CO₂ → Hydroxybenzoic Acid | High regioselectivity (ortho/para); mild conditions vs. Kolbe-Schmitt process. researchgate.net |

| Oxidative Dearomatization | FAD-dependent Monooxygenases | Phenol → ortho-Quinol | Rapid generation of molecular complexity with high site- and stereoselectivity. nih.gov |

| Chemoenzymatic Cascade | Lipases, Decarboxylases, etc. | Multi-step synthesis of complex molecules | Combines selectivity of enzymes with versatility of chemical reactions; avoids purification of unstable intermediates. nih.gov |

Total Synthesis Approaches for Complex Arylphenolic Structures

The total synthesis of complex molecules containing arylphenolic motifs is a significant undertaking that showcases the power of modern organic chemistry. These syntheses require careful strategic planning to assemble intricate architectures efficiently and stereoselectively. The synthesis of complex carbazole-containing natural products, which are structurally related to biphenyls, provides insight into effective strategies. nih.gov

Key strategies often employed in the total synthesis of such compounds include:

Palladium-Catalyzed Intramolecular Cyclizations: The intramolecular Heck reaction is a powerful method for forming key heterocyclic and carbocyclic rings found in many complex natural products. nih.gov

Ring-Closing Metathesis (RCM): Alkyne metathesis, in particular, has emerged as a robust method for constructing macrocyclic rings found in complex structures. youtube.com

Strategic Use of Protecting Groups and Functional Group Interconversions: The orchestration of protecting and deprotecting various functional groups is critical to ensure that reactions occur at the desired positions.

Asymmetric Synthesis: Establishing stereocenters with high control is a hallmark of elegant total synthesis, often relying on native chiral auxiliaries, chiral catalysts, or asymmetric rearrangements. nih.govyoutube.com

The total synthesis of a complex molecule like shearilicine, an indole (B1671886) diterpenoid, highlights a strategy where an intramolecular Heck cyclization was used to form the key carbazole (B46965) substructure. nih.gov Such syntheses demonstrate how a combination of powerful bond-forming reactions and selective functional group manipulations can lead to the efficient construction of highly complex and biologically relevant molecules.

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 3 Chloro 5 4 Hydroxymethylphenyl Phenol

Mechanistic Investigations of Electrophilic Aromatic Substitution on the Phenolic Ring

Electrophilic Aromatic Substitution (EAS) on the phenolic ring of 3-Chloro-5-(4-hydroxymethylphenyl)phenol is governed by the cumulative directing and activating or deactivating effects of the three substituents: the hydroxyl (-OH), chloro (-Cl), and 4-hydroxymethylphenyl groups.

Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group. unizin.orgpitt.edu It donates electron density to the aromatic ring through a powerful +R (resonance) effect, stabilizing the positively charged intermediate (sigma complex) formed during the reaction. organicchemistrytutor.comlumenlearning.com

Chloro Group (-Cl): This is a deactivating, yet ortho, para-directing group. unizin.orgminia.edu.eg It withdraws electron density through a -I (inductive) effect, making the ring less reactive than benzene (B151609). However, its lone pairs can participate in resonance (+R effect), which preferentially stabilizes the sigma complex when the attack is at the ortho or para positions. organicchemistrytutor.com

4-Hydroxymethylphenyl Group: As a phenyl substituent, this group is generally considered to be weakly activating and ortho, para-directing. pitt.edupearson.com It can donate electron density to the attached phenolic ring via resonance, thereby stabilizing the intermediate carbocation. pearson.com

The positions on the phenolic ring are C2, C4, and C6 relative to the hydroxyl group.

C2: Ortho to the -OH group and meta to the -Cl and phenyl groups.

C4: Para to the -OH group and ortho to the -Cl and phenyl groups.

C6: Ortho to the -OH group and ortho to the -Cl and phenyl groups.

Table 1: Substituent Effects in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect | Primary Electronic Effect |

|---|---|---|---|

| -OH | Strongly Activating | Ortho, Para | +R (Resonance Donation) lumenlearning.comminia.edu.eg |

| -Cl | Weakly Deactivating | Ortho, Para | -I (Inductive Withdrawal) > +R (Resonance Donation) pitt.eduorganicchemistrytutor.com |

| -C₆H₅ | Weakly Activating | Ortho, Para | +R (Resonance Donation) pearson.com |

Detailed Analysis of Nucleophilic Aromatic Substitution Pathways in Halogenated Phenols

Nucleophilic Aromatic Substitution (NAS) of the chlorine atom in this compound is a plausible but challenging reaction. Unlike SN1 and SN2 reactions, NAS on aryl halides typically proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

The reaction is highly dependent on the electronic nature of the aromatic ring. For NAS to occur readily, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group (the halogen). libretexts.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex.

However, under strongly basic conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide. This phenoxide anion is a very powerful electron-donating group, which further deactivates the ring towards traditional NAS. Recent research has explored strategies to overcome this, such as homolysis-enabled electronic activation where the phenoxyl radical acts as a powerful electron-withdrawing group, significantly lowering the barrier for substitution. nih.govosti.gov

The reactivity of the halogen itself is also a key factor. In NAS reactions where the initial nucleophilic attack is the rate-determining step, the reactivity order is F > Cl > Br > I. uomustansiriyah.edu.iqstackexchange.comechemi.com This is because the more electronegative halogen (Fluorine) better stabilizes the developing negative charge in the transition state through its inductive effect. stackexchange.comechemi.com Therefore, the chloro group is a moderately effective leaving group in activated systems.

Reactivity Profiling of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity, participating in oxidation, esterification, and etherification reactions.

Phenols are susceptible to oxidation, a process that can proceed through various mechanisms, often involving the formation of a phenoxyl radical as a key intermediate. The stability of this radical is paramount to the reaction kinetics. The oxidation of phenols can be initiated by chemical oxidants or electrochemical methods.

The mechanism often involves an initial hydrogen atom transfer (HAT) from the phenolic -OH group to the oxidizing species, or a single-electron transfer followed by proton transfer (SET-PT). masterorganicchemistry.com The presence of substituents on the ring significantly influences the rate of oxidation. Electron-donating groups generally increase the rate of oxidation by stabilizing the resulting phenoxyl radical or the transition state leading to it. Conversely, electron-withdrawing groups tend to decrease the reaction rate. masterorganicchemistry.com

Table 2: Relative Oxidation Rates of Substituted Phenols

| Oxidant System | Substituent Effect | Impact on Rate |

|---|---|---|

| Ferrate (Fe(VI)) | Electron-donating groups | Increase rate stackexchange.com |

| Hydroxyl Radical (•OH) | Electron-donating groups | Increase rate pitt.edu |

Esterification: The direct esterification of phenols with carboxylic acids (Fischer esterification) is generally inefficient. youtube.comyoutube.com This is because phenols are less nucleophilic than aliphatic alcohols, and the equilibrium is unfavorable. masterorganicchemistry.comyoutube.com More effective methods involve the use of more reactive acylating agents, such as acid chlorides or acid anhydrides. The reaction proceeds via nucleophilic acyl substitution. The phenol (B47542) attacks the electrophilic carbonyl carbon of the acylating agent. For hindered or less reactive phenols, the reaction is often carried out in the presence of a base (like pyridine) to deprotonate the phenol, forming the more nucleophilic phenoxide ion, and to neutralize the HCl byproduct. youtube.com

Etherification: The most common method for preparing ethers from phenols is the Williamson ether synthesis. wikipedia.orgwvu.edu This is an SN2 reaction involving a phenoxide ion and an alkyl halide. masterorganicchemistry.com The first step is the deprotonation of the phenolic hydroxyl group with a suitable base (e.g., NaOH, NaH) to generate the sodium or potassium phenoxide. This phenoxide then acts as a nucleophile, attacking the primary or methyl alkyl halide to displace the halide and form the ether. masterorganicchemistry.comwikipedia.org The choice of alkylating agent is critical; primary halides work best, while secondary and tertiary halides tend to lead to elimination side reactions. masterorganicchemistry.com

Reactivity Profiling of the Benzylic Hydroxymethyl Group

The benzylic hydroxymethyl group (-CH₂OH) is a primary alcohol, but its position adjacent to a phenyl ring grants it unique reactivity, particularly towards oxidation and substitution reactions which can proceed via stabilized benzylic radical or cationic intermediates. khanacademy.org

A key challenge in the chemistry of this compound is achieving selective transformations of the benzylic alcohol without affecting the phenolic hydroxyl group.

Selective Oxidation: The benzylic alcohol can be selectively oxidized to the corresponding aldehyde. Many reagents and conditions have been developed to achieve this chemoselectivity. For instance, certain catalytic systems can oxidize benzylic alcohols in the presence of aliphatic alcohols. semanticscholar.orgresearchgate.net Systems like NaNO₃/P₂O₅ have shown high selectivity for the oxidation of primary benzylic alcohols over non-benzylic primary alcohols. semanticscholar.org The choice of a mild oxidant is crucial to prevent over-oxidation to the carboxylic acid and to avoid reaction at the more sensitive phenolic site. acs.org

Selective Protection: To perform reactions at other sites without interference from the benzylic alcohol, it can be selectively protected. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are commonly used. The steric bulk of silyl groups allows for selective protection of a less hindered primary alcohol in the presence of other hydroxyl groups. researchgate.net Benzyl (B1604629) ethers are another common protecting group, though selective protection of a primary alcohol over a phenol with benzyl halides can be less straightforward. organic-chemistry.orguwindsor.ca Orthogonal protection strategies, where different types of protecting groups are used for each hydroxyl function, allow for their selective removal under different conditions (e.g., acid-labile, base-labile, or removed by hydrogenolysis). wikipedia.org This enables complex, multi-step syntheses.

Rearrangement Mechanisms Involving the Hydroxymethyl Substituent

The stability of this carbocation would be influenced by the electronic nature of the substituents on both aromatic rings. The chlorine atom, being electron-withdrawing through induction, would destabilize the carbocation. Conversely, the phenolic hydroxyl group, being electron-donating through resonance, would stabilize it. The relative positioning of these groups is crucial.

One potential rearrangement pathway for the benzylic carbocation is an intramolecular electrophilic attack on the electron-rich phenolic ring. This could lead to the formation of a cyclized product, such as a derivative of fluorene (B118485). The feasibility of this pathway would depend on the activation energy barrier for the cyclization step, which in turn is influenced by the steric and electronic environment.

Another possibility is the reaction of the benzylic carbocation with an external nucleophile, if present in the reaction medium. This would result in a substitution product rather than a rearrangement.

A hypothetical rearrangement mechanism is presented below:

Table 1: Hypothetical Rearrangement of the Hydroxymethyl Substituent

| Step | Description | Intermediate |

| 1 | Protonation of the benzylic alcohol. | Formation of an oxonium ion. |

| 2 | Loss of water to form a benzylic carbocation. | A resonance-stabilized carbocation. |

| 3 | Intramolecular electrophilic aromatic substitution. | Formation of a spirocyclic intermediate. |

| 4 | Rearomatization to form a fluorene derivative. | A more stable, fused aromatic system. |

It is important to note that this is a theoretical pathway and would require experimental validation to confirm its occurrence.

Radical Reaction Pathways and Their Influence on Compound Stability and Transformation

The presence of a phenolic hydroxyl group makes this compound susceptible to radical reactions, particularly oxidation. Phenols are known to act as radical scavengers. The reaction is typically initiated by the abstraction of the hydrogen atom from the phenolic hydroxyl group by a radical species (R•), forming a phenoxy radical.

The stability of the resulting phenoxy radical is a key factor in determining the subsequent reaction pathways. In the case of this compound, the phenoxy radical would be stabilized by resonance delocalization of the unpaired electron over the aromatic ring. The substituents on the ring will influence the spin density distribution.

Once formed, the phenoxy radical can undergo several transformations:

Dimerization: Two phenoxy radicals can couple to form a dimer. This can occur through C-C or C-O bond formation, leading to a variety of dimeric structures.

Reaction with other radicals: The phenoxy radical can react with other radical species present in the system, leading to the formation of various adducts.

Oxidation: The phenoxy radical can be further oxidized to form quinone-type structures. The presence of the chloro and hydroxymethylphenyl substituents would influence the regioselectivity of this oxidation. The degradation of substituted phenols in water by hydroxyl radicals is a known process. techconnect.orgpnas.org

The benzylic C-H bonds of the hydroxymethyl group are also potential sites for radical attack, which could lead to the formation of a benzylic radical. This radical could then react with oxygen to form peroxy radicals, initiating a cascade of oxidative degradation reactions.

Table 2: Potential Radical Reaction Pathways

| Initiating Radical | Site of Attack | Primary Radical Formed | Subsequent Reactions |

| R• | Phenolic O-H | Phenoxy radical | Dimerization, oxidation, reaction with other radicals |

| R• | Benzylic C-H | Benzylic radical | Reaction with O₂, further oxidation |

Intramolecular Rearrangements (e.g., Dienone-Phenol Rearrangement) and Tautomerism

Dienone-Phenol Rearrangement:

The dienone-phenol rearrangement is a well-established reaction in organic chemistry where a cyclohexadienone rearranges to a phenol, typically under acidic conditions. wikipedia.orgpw.liversc.orgyoutube.com For this compound to undergo a dienone-phenol rearrangement, it would first need to be converted into a cyclohexadienone precursor. This could potentially occur through oxidation of the phenol.

If a corresponding dienone were formed, the rearrangement would involve the migration of one of the substituents on the dienone ring. The migratory aptitude of different groups is a key factor in determining the product of the rearrangement. In general, groups that can better stabilize a positive charge are more likely to migrate. The phenyl group has a high migratory aptitude.

Given the structure of this compound, a hypothetical dienone precursor could potentially rearrange to a different substituted phenol. However, without experimental evidence, the specific course of such a rearrangement is speculative.

Tautomerism:

Tautomerism involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. For phenols, keto-enol tautomerism is possible, where the phenolic form (enol) is in equilibrium with a keto form (cyclohexadienone).

For this compound, the equilibrium would lie overwhelmingly towards the phenolic form due to the large stabilization energy gained from maintaining the aromaticity of the benzene ring. The keto tautomer would be a high-energy, non-aromatic species and thus present in negligible amounts under normal conditions.

The presence of substituents can influence the tautomeric equilibrium, but for simple phenols, the enol form is almost always the dominant species.

Table 3: Tautomeric Forms of this compound

| Tautomer | Structure | Stability |

| Enol (Phenolic) Form | Aromatic | Highly stable |

| Keto (Cyclohexadienone) Form | Non-aromatic | Highly unstable |

Advanced Derivatization Strategies for Enhanced Characterization and Molecular Engineering of 3 Chloro 5 4 Hydroxymethylphenyl Phenol

Strategic Protection and Deprotection of Orthogonal Hydroxyl Functional Groups

The structure of 3-Chloro-5-(4-hydroxymethylphenyl)phenol contains two distinct hydroxyl groups: a phenolic hydroxyl and a primary benzylic alcohol. These groups exhibit different acidities and reactivities, which complicates chemical manipulations of the molecule. To achieve selective reactions at other sites or to modify one hydroxyl group in the presence of the other, a strategic approach using protecting groups is necessary. bham.ac.uk This involves temporarily masking one or both functional groups to prevent them from interfering with a desired chemical transformation. highfine.com

Orthogonal protection is an advanced strategy that allows for the selective removal of one protecting group while others in the molecule remain intact. bham.ac.ukwikipedia.org This is achieved by choosing protecting groups that are cleaved under different, non-interfering reaction conditions. For a molecule like this compound, one could protect the more acidic phenolic hydroxyl with a base-labile group and the benzylic alcohol with an acid-labile group, or vice versa. This allows for sequential manipulation of each hydroxyl site.

The selection of a protecting group depends on its stability to various reaction conditions and the ease of its removal. bham.ac.uk For instance, the benzylic alcohol can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under many reaction conditions but can be selectively removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). The phenolic hydroxyl could be protected as a methyl ether, which is robust but can be cleaved using strong Lewis acids like boron tribromide (BBr3), or as an ester (e.g., acetate), which can be removed by hydrolysis. highfine.com

Table 1: Examples of Orthogonal Protecting Groups for Hydroxyl Functions

| Functional Group | Protecting Group | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|

| Benzylic Alcohol | tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | TBAF or HF |

| Benzylic Alcohol | Tetrahydropyranyl (THP) Ether | Dihydropyran, Acid catalyst | Aqueous Acid (e.g., HCl) |

| Phenolic Hydroxyl | Methyl Ether | Dimethyl sulfate (B86663) or Methyl iodide, Base | BBr3 or TMSI |

| Phenolic Hydroxyl | Acetyl (Ac) Ester | Acetic Anhydride (B1165640) or Acetyl Chloride, Base | Mild base (e.g., K2CO3/MeOH) or acid hydrolysis |

Chemoselective Derivatization for Targeted Spectroscopic and Mass Spectrometric Analysis

Chemical derivatization is a process of modifying a compound to produce a new compound with properties that are better suited for a specific analytical method, such as chromatography or mass spectrometry. researchgate.net For this compound, derivatization can enhance volatility, improve chromatographic separation, and increase detection sensitivity. nih.gov

Acetylation and Methylthiomethylation for Hydroxyl Group Profiling

Acetylation is a common derivatization technique where active hydrogen atoms in functional groups like hydroxyls are replaced with an acetyl group. mdpi.com This reaction is typically carried out using acetic anhydride or acetyl chloride. In the case of this compound, both the phenolic and benzylic hydroxyls can be acetylated. This conversion to the corresponding esters increases the molecular weight by a predictable amount, which is highly useful for mass spectrometric (MS) analysis. The resulting mass shift helps confirm the number of hydroxyl groups present in the molecule. Furthermore, the fragmentation patterns of the acetylated derivatives in the mass spectrometer can provide additional structural information.

Methylthiomethylation is another derivatization strategy. While often used as a protecting group, the introduction of a methylthiomethyl (MTM) ether can also be used for analytical profiling. The MTM group can influence the chromatographic behavior and provides a unique mass signature for MS detection.

Derivatization for Improved Chromatographic Performance and Detection

For analytical techniques like gas chromatography (GC), which requires volatile samples, the polarity of phenolic compounds can lead to poor peak shape and thermal degradation. nih.gov Derivatization is essential to reduce polarity and increase volatility. nih.govlibretexts.org Silylation is a widely used method where the acidic protons of the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). utoronto.canih.gov The resulting TMS ethers are significantly more volatile and thermally stable, making them ideal for GC-MS analysis. nih.govlibretexts.org

In High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance detection. welch-us.comchromatographyonline.com While this compound possesses a chromophore and is detectable by UV-Vis, its sensitivity can be dramatically improved by attaching a strongly absorbing or fluorescent tag. researchgate.netlibretexts.org Pre-column derivatization with reagents like benzoyl chloride introduces a benzoyl group, which enhances UV detection at specific wavelengths. researchgate.net For even greater sensitivity, fluorescent tagging reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used to create highly fluorescent derivatives, allowing for trace-level detection. researchgate.netresearchgate.netjournalajacr.com

Table 2: Derivatization Reagents for Enhanced Chromatography and Detection

| Analytical Technique | Goal | Reagent | Functional Group Targeted | Resulting Derivative |

|---|---|---|---|---|

| GC-MS | Increase Volatility & Stability | BSTFA | Phenolic & Alcoholic -OH | Trimethylsilyl (TMS) Ether |

| GC-MS | Increase Volatility & Stability | MBTFA | Phenolic & Alcoholic -OH | Trifluoroacetyl Ester |

| HPLC-UV | Enhance UV Absorbance | Benzoyl Chloride | Phenolic & Alcoholic -OH | Benzoyl Ester |

| HPLC-Fluorescence | Add a Fluorescent Tag | Dansyl Chloride | Phenolic & Alcoholic -OH | Dansyl Derivative |

Regioselective Functional Group Interconversions on the Aromatic Rings

The two aromatic rings of this compound have different substituent patterns, leading to distinct reactivities and regioselectivities in electrophilic aromatic substitution reactions. nih.govlibretexts.org

On the first ring, the phenolic hydroxyl group is a strongly activating, ortho-, para-director. The chlorine atom is deactivating but also directs incoming electrophiles to the ortho and para positions. researchgate.net The combined effect of these two substituents makes the positions ortho and para to the hydroxyl group (C2, C4, and C6) the most likely sites for electrophilic attack. The C4 position is blocked by the other phenyl ring, leaving C2 and C6 as the primary reactive sites.

On the second ring, the hydroxymethyl group (-CH2OH) is a weakly activating, ortho-, para-director. This ring is generally less activated towards electrophilic substitution than the phenol (B47542) ring. nih.gov Therefore, reactions can be directed preferentially to the first ring under controlled conditions. However, functional group interconversion, such as the oxidation of the hydroxymethyl group to an aldehyde (-CHO) or a carboxylic acid (-COOH), can dramatically alter the reactivity. An aldehyde or carboxylic acid group is strongly deactivating and a meta-director, which would completely change the outcome of subsequent substitution reactions on that ring.

Development of Novel Derivatization Reagents for Specific Characterization Goals

While standard derivatization reagents are effective, there is ongoing research into developing novel reagents to meet specific analytical challenges. researchgate.netjournalajacr.com The goal is to create reagents that offer greater selectivity, higher sensitivity, improved reaction kinetics, or enable new types of analyses.

For a molecule with multiple functional groups like this compound, a key goal is the development of chemoselective reagents that can differentiate between the phenolic and benzylic hydroxyls. This could be achieved by designing sterically hindered reagents that react preferentially with the less-hindered primary alcohol, or by creating reagents that are specifically activated by the higher acidity of the phenol.

Another area of development is in reagents designed for mass spectrometry. This includes reagents that introduce a permanent positive or negative charge to enhance ionization efficiency in ESI-MS or those that contain heavy isotopes (e.g., deuterium, 13C) to serve as internal standards for quantitative analysis. nih.gov Reagents like fluoroalkyl chloroformates have been developed for the efficient derivatization of hydroxyl groups, yielding stable products with excellent properties for GC-MS analysis. nih.gov Similarly, novel fluorescent labels are being synthesized to push the limits of detection in liquid chromatography to ever-lower concentrations. researchgate.net

State of the Art Spectroscopic Analysis of 3 Chloro 5 4 Hydroxymethylphenyl Phenol and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive determination of molecular structure in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides through-bond and through-space correlations, enabling the unambiguous assignment of protons and carbons within a molecule.

Advanced 1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-Chloro-5-(4-hydroxymethylphenyl)phenol is predicted to exhibit a complex pattern of signals in the aromatic region, corresponding to the protons on the two phenyl rings. The protons on the 3-chlorophenol (B135607) ring are expected to show intricate splitting patterns due to their meta and ortho couplings. The protons of the 4-hydroxymethylphenyl ring would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet corresponding to the benzylic protons of the hydroxymethyl group and a broad singlet for the phenolic hydroxyl proton are also anticipated.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Distinct signals are expected for each of the 13 unique carbon atoms in this compound. The carbon atoms attached to the chlorine and hydroxyl groups will be significantly influenced, showing characteristic chemical shifts. The quaternary carbons of the biphenyl (B1667301) linkage are also expected to be readily identifiable.

2D NMR Spectroscopy: To unequivocally assign the proton and carbon signals, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the two aromatic rings, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in establishing the connectivity between the two phenyl rings and confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons, which can help to confirm the spatial arrangement of the molecule, particularly the relative orientation of the two phenyl rings.

| Predicted/Analog ¹H NMR Data | |

| Compound | Key Chemical Shifts (δ, ppm) and Multiplicities |

| This compound (Predicted) | Aromatic protons (m, ~6.8-7.5 ppm), Hydroxymethyl protons (s, ~4.6 ppm), Phenolic OH (br s, variable), Hydroxymethyl OH (br s, variable) |

| 3-Chlorophenol | Aromatic protons (m, ~6.7-7.2 ppm), Phenolic OH (br s, variable) chemicalbook.com |

| 3-Phenylphenol | Aromatic protons (m, ~6.8-7.6 ppm), Phenolic OH (br s, variable) chemicalbook.com |

| 4-Biphenylmethanol | Aromatic protons (m, ~7.3-7.6 ppm), Methylene protons (s, ~4.7 ppm), OH (br s, variable) chemicalbook.com |

| Predicted/Analog ¹³C NMR Data | |

| Compound | Key Chemical Shifts (δ, ppm) |

| This compound (Predicted) | Aromatic carbons (~115-160 ppm), Benzylic carbon (~65 ppm) |

| 3-Chlorophenol | Aromatic carbons (~114-157 ppm) chemicalbook.comspectrabase.com |

| 3-Phenylphenol | Aromatic carbons (~114-158 ppm) chemicalbook.com |

| Phenol (B47542) | Aromatic carbons (~115-155 ppm) docbrown.infochemicalbook.com |

Solid-State NMR for Crystalline Forms

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would be a valuable technique for its characterization. High-resolution techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide information about the molecular structure and packing in the solid state. rsc.orgnist.gov ssNMR is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct spectra. The analysis of phenolic compounds and their complexes with other materials has been successfully carried out using solid-state NMR, demonstrating its utility in understanding intermolecular interactions in the solid phase. chemicalbook.comhmdb.ca

Ultrahigh-Resolution Mass Spectrometry (UHRMS) for Precise Molecular Characterization

Ultrahigh-resolution mass spectrometry (UHRMS) is a powerful technique for determining the elemental composition and structure of organic molecules with exceptional accuracy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Signature

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound (C₁₃H₁₁ClO₂). The presence of chlorine would be readily identifiable from its characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which would be clearly resolved by HRMS. This technique is routinely used in the characterization of newly synthesized organic compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. This pattern provides a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the biphenyl bond, loss of the hydroxymethyl group, and elimination of HCl. The fragmentation of related aromatic compounds and alcohols provides a basis for predicting these pathways. nih.gov

| Predicted/Analog Mass Spectrometry Data | |

| Compound | Molecular Ion (m/z) and Key Fragments |

| This compound (Predicted) | [M]⁺ at m/z 234/236. Fragments corresponding to loss of CH₂OH, Cl, and cleavage of the biphenyl bond. |

| 3-Chlorophenol | [M]⁺ at m/z 128/130. nist.govnist.gov |

| 3-Chloro-5-phenylphenol | [M]⁺ at m/z 204/206. nih.gov |

| 4-Biphenylmethanol | [M]⁺ at m/z 184. chemicalbook.com |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibrations of the phenolic and alcohol groups. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the phenol and alcohol would also be present. The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹. The analysis of various phenolic and halogenated compounds by FT-IR supports these predictions. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the biphenyl linkage should give rise to a characteristic Raman signal. The aromatic ring vibrations would also be prominent. The study of biphenyl and its chlorinated derivatives by Raman spectroscopy has shown characteristic peaks that can be used for identification. nih.govdrugbank.com

| Predicted/Analog Vibrational Spectroscopy Data (cm⁻¹) | |

| Functional Group | Predicted/Analog FT-IR Frequency Range |

| O-H Stretch (Phenol, Alcohol) | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch | 1000-1260 |

| C-Cl Stretch | < 800 |

Identification of Characteristic Functional Group Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching and bending motions of its constituent chemical bonds. By analyzing the spectra of analogous compounds, such as 3-chlorophenol and 4-hydroxybenzyl alcohol, the characteristic vibrations for the target molecule can be confidently assigned. researchgate.netchemicalbook.comtandfonline.comunige.ch

The key functional groups in this compound are the hydroxyl (-OH) groups, the carbon-chlorine (C-Cl) bond, the hydroxymethyl (-CH2OH) group, and the biphenyl backbone.

The O-H stretching vibrations are typically observed in the region of 3200-3600 cm⁻¹. In phenolic compounds, the exact position of this band is sensitive to hydrogen bonding. researchgate.netunige.ch For the phenolic hydroxyl group, a broad band is expected due to intermolecular hydrogen bonding. The primary alcohol's O-H stretch in the hydroxymethyl group will also appear in this region. arxiv.org

The C-O stretching vibrations of the phenolic and alcoholic groups are expected to appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. unige.ch The C-Cl stretching vibration for a chlorinated benzene ring typically appears in the range of 600-800 cm⁻¹. researchgate.net The presence of a strong Raman peak around 680 cm⁻¹ has been noted for 3-chlorobiphenyl, which can be a characteristic feature. researchgate.net

The aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations give rise to a series of bands in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively. The biphenyl structure itself has a characteristic inter-ring C-C stretching mode, often observed around 1276 cm⁻¹ in the Raman spectrum of biphenyl and its derivatives. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Phenolic -OH | O-H Stretch (H-bonded) | 3200 - 3500 (broad) | researchgate.netunige.ch |

| Alcoholic -OH | O-H Stretch | ~3300 (broad) | arxiv.org |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | unige.ch |

| -CH₂- | C-H Stretch (asymmetric & symmetric) | 2920 - 2960, 2850 - 2880 | - |

| Biphenyl C-C | Inter-ring Stretch | ~1276 | researchgate.net |

| Phenolic C-O | C-O Stretch | 1200 - 1300 | unige.ch |

| Alcoholic C-O | C-O Stretch | 1000 - 1100 | chemicalbook.com |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | researchgate.net |

| C-Cl | C-Cl Stretch | 600 - 800 | researchgate.net |

Quantitative Raman Spectroscopy for Solution and Solid-State Analysismdpi.com

Quantitative Raman spectroscopy is a valuable analytical technique for determining the concentration of a substance in a sample. The intensity of a Raman band is directly proportional to the number of molecules scattering the light, making it suitable for quantitative measurements in both solution and solid states.

For solution-state analysis of this compound, a calibration curve would be constructed by measuring the Raman spectra of a series of standard solutions of known concentrations. The intensity or area of a characteristic and well-resolved Raman peak, free from spectral interference from the solvent or other components, would be plotted against the concentration. This method can be applied to monitor the concentration of the compound in various solvents.

In the solid-state, quantitative Raman spectroscopy can be employed to determine the composition of mixtures, such as different polymorphic forms or the amount of the active compound in a formulated product. The ratio of the intensities of a characteristic peak of the analyte to a peak of an internal standard or a matrix component can be used for quantification. This approach minimizes variations arising from sample positioning and laser power fluctuations.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Structure and Conjugationresearchgate.netarxiv.orgnih.gov

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic structure and extent of conjugation within a molecule. The biphenyl system in this compound forms a conjugated π-system, which gives rise to characteristic electronic transitions.

The UV-Vis spectrum of biphenyl typically shows a strong absorption band (K-band) around 250 nm, which is attributed to the π → π* transition involving the conjugated system. The position and intensity of this band are sensitive to the nature and position of substituents on the phenyl rings. nih.gov The presence of a chlorine atom, an electron-withdrawing group, and hydroxyl and hydroxymethyl groups, both electron-donating groups, on the biphenyl backbone of the target molecule will influence its absorption spectrum. Generally, electron-donating groups cause a bathochromic (red) shift of the absorption maximum, while the effect of electron-withdrawing groups can be more complex and depends on their position relative to the other substituents and the biphenyl bridge. nih.gov The introduction of substituents can also affect the planarity of the biphenyl rings, which in turn influences the degree of conjugation and the absorption spectrum. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many biphenyl derivatives are fluorescent, and the fluorescence properties are also highly dependent on the substituents. taylorfrancis.com Hydroxybiphenyls, for instance, are known to be fluorescent, and their emission characteristics can change with pH due to the ionization of the hydroxyl group. taylorfrancis.com The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would be a key parameter to determine for this compound.

Table 2: Expected UV-Vis Absorption and Fluorescence Properties

| Spectroscopic Property | Expected Characteristics | Influencing Factors | Reference |

| UV-Vis Absorption | |||

| λmax (K-band) | Shifted from biphenyl's ~250 nm | Chloro, hydroxyl, and hydroxymethyl substituents; planarity of the biphenyl rings | nih.govchemrxiv.org |

| Fluorescence | |||

| Emission Wavelength | Expected to be fluorescent | Substituent effects on excited state, solvent polarity, pH | taylorfrancis.com |

| Quantum Yield | Dependent on molecular rigidity and non-radiative decay pathways | - | - |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determinationarxiv.orguth.edunih.gov

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is invaluable for understanding the molecule's conformation, intermolecular interactions, and packing in the solid state.

For this compound, a single-crystal XRD analysis would provide detailed information about its molecular structure, including bond lengths, bond angles, and torsion angles. nih.gov This would definitively establish the relative orientation of the two phenyl rings, which is a critical aspect of biphenyl chemistry. The analysis would also reveal the details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and hydroxymethyl groups, and potentially halogen bonding involving the chlorine atom. These interactions govern the crystal packing and ultimately influence the material's physical properties. Key crystallographic data obtained would include the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. researchgate.net

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples. The PXRD pattern is a fingerprint of the crystalline phase and can be used for phase identification, to assess sample purity, and to study polymorphism. Different crystalline forms (polymorphs) of the same compound will exhibit distinct PXRD patterns.

Application of Chemometrics in Spectroscopic Data Analysis for Complex Samples

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis, chemometrics is particularly useful for handling large and complex datasets, such as those obtained from the analysis of mixtures or from process monitoring.

For samples containing this compound, especially in complex matrices, chemometric techniques like Principal Component Analysis (PCA) can be applied to the spectroscopic data (e.g., from IR, Raman, or UV-Vis). researchgate.net PCA is an unsupervised pattern recognition method that can reduce the dimensionality of the data while retaining the most important information. It can be used to visualize the relationships between samples, identify outliers, and detect trends in the data. For instance, PCA could be used to differentiate between samples based on the concentration of the target compound or to identify different batches of a product. researchgate.net

By applying PCA to a set of vibrational spectra, one can identify the principal components that account for the most variance in the data. The scores plots can reveal clustering of samples with similar characteristics, while the loadings plots can indicate which spectral regions (and therefore which functional groups) are responsible for the observed differences between the samples. researchgate.net This approach provides a powerful way to analyze and interpret complex spectroscopic data without the need for a priori knowledge of all the components in the sample.

Advanced Computational Chemistry and Theoretical Investigations of 3 Chloro 5 4 Hydroxymethylphenyl Phenol

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic structure and properties of molecules. karazin.ua DFT methods, which include electron correlation, are widely used for vibrational analysis and to predict the structural parameters of organic compounds. ijaemr.commdpi.com The B3LYP hybrid functional, in particular, is noted for its ability to provide accurate vibrational wavenumbers when compared with experimental data. ijaemr.com Computational studies on phenol (B47542) derivatives are of significant interest due to their resemblance to biological molecules and the changes in charge distribution and molecular properties that occur with the addition of substituents. ijrte.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For a molecule such as 3-Chloro-5-(4-hydroxymethylphenyl)phenol, this process is performed using DFT methods, often with a basis set like 6-311G** or 6-311+G(d,p), to obtain the optimized molecular geometry. karazin.uaresearchgate.net The presence of several single bonds in the molecule, specifically the C-C bond linking the two aromatic rings and the C-O bonds of the hydroxyl and hydroxymethyl groups, allows for rotational freedom. This necessitates a conformational landscape analysis, where the potential energy surface is scanned by systematically rotating these bonds to identify all possible stable conformers and, ultimately, the global minimum energy structure, which is the most populated conformer at equilibrium. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. While specific optimized parameters for the title compound are not detailed in the available literature, calculations on similar phenol derivatives show that computed geometrical parameters are generally in good agreement with experimental data for related structures. nih.govnih.gov

Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. ijrte.org These calculations provide the wavenumbers and intensities of the fundamental vibrational modes. nih.gov Due to the inherent approximation in the harmonic oscillator model and the neglect of anharmonicity, calculated frequencies are often overestimated compared to experimental values. ijrte.org

For this compound, the vibrational spectrum would exhibit characteristic bands for its functional groups. The O-H stretching vibrations are expected to appear in the range of 3200-3550 cm⁻¹. ijrte.org Aromatic C-H stretching vibrations typically produce weak bands between 3000 and 3100 cm⁻¹. ijrte.org The in-plane bending of the O-H group is anticipated around 1115-1250 cm⁻¹, while C-H in-plane bending and C-C stretching vibrations are found in the 1000-1300 cm⁻¹ region. ijrte.org The table below summarizes the expected vibrational modes based on studies of similar phenol compounds. mdpi.comijrte.org

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200 - 3550 | Stretching of the hydroxyl groups. ijrte.org |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the phenyl rings. ijrte.org |

| C=C Stretch (Aromatic) | 1500 - 1600 | In-plane stretching of the carbon-carbon bonds within the aromatic rings. mdpi.com |

| C-H In-plane Bend | 1000 - 1300 | In-plane bending of the aromatic carbon-hydrogen bonds. mdpi.comijrte.org |

| O-H In-plane Bend | 1150 - 1250 | In-plane bending of the hydroxyl group. ijrte.org |

| C-O Stretch | ~1280 | Stretching of the carbon-oxygen bond of the phenol group. ijaemr.com |

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, is considered the nucleophilic or electron-donating orbital, while the LUMO, as the lowest energy empty orbital, is the electrophilic or electron-accepting orbital. ijaemr.comlibretexts.org The energy and topology of these orbitals are key to understanding chemical reactions. libretexts.org

The energies of the HOMO and LUMO and the energy gap between them (ΔE = E_LUMO - E_HOMO) are critical parameters that determine a molecule's chemical reactivity and kinetic stability. ijaemr.com A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower stability. ijaemr.comresearchgate.net Conversely, a large energy gap implies high stability and low reactivity. This energy difference is a measure of the molecule's excitability. ijaemr.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atoms, which act as electron-donating centers. mdpi.com The LUMO density is likely distributed over the aromatic systems, representing the regions most susceptible to nucleophilic attack. mdpi.com The charge transfer that occurs during an electronic transition from the ground state to the first excited state is mainly described by the electron excitation from the HOMO to the LUMO. ijaemr.comnih.gov

Table 2: Hypothetical FMO Parameters for this compound

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| E_HOMO | -8.9 | Represents the electron-donating capacity. ijaemr.com |

| E_LUMO | -1.2 | Represents the electron-accepting ability. ijaemr.com |

Global reactivity descriptors derived from FMO energies provide a quantitative measure of a molecule's reactivity. mdpi.com These include chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω). researchgate.netimist.ma

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. imist.ma Hard molecules have a large energy gap, while soft molecules have a small one.

Electronegativity (χ) , or the negative of the chemical potential (μ), measures the tendency of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2. researchgate.net

Global Electrophilicity Index (ω) quantifies the energy stabilization when a system acquires additional electronic charge from the environment. It is defined as ω = μ² / (2η) = χ² / (2η). researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Nucleophilicity (N) is a measure of the electron-donating capability of a molecule.

These descriptors are crucial for predicting the behavior of this compound in chemical reactions. mdpi.com

Table 3: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 5.05 eV | Measures the ability to attract electrons. researchgate.net |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 3.85 eV | Indicates high stability and resistance to electron cloud deformation. imist.ma |

| Global Softness (S) | 1 / η | 0.26 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for analyzing the charge distribution of a molecule and predicting its reactive sites. nanobioletters.com The MEP surface illustrates the electrostatic potential on the molecule's surface, providing insights into its size, shape, and how it will interact with other species. ijaemr.comresearchgate.net Different colors on the MEP map represent different values of the electrostatic potential. youtube.com

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and represent the nucleophilic regions of the molecule. researchgate.netyoutube.com

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient. These are the electrophilic regions of the molecule, prone to nucleophilic attack. researchgate.netyoutube.com

Green regions represent areas of near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the highly electronegative oxygen atoms of the hydroxyl groups and the chlorine atom. researchgate.net These areas would be the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a strong positive potential (blue), making them the most likely sites for nucleophilic attack. youtube.com The aromatic rings would likely show a distribution of green to yellow-orange, reflecting the delocalized π-electron system. This analysis of the MEP surface is crucial for understanding the molecule's intermolecular interactions and chemical reactivity. nih.gov

Table 4: Predicted MEP Features and Reactivity of this compound

| Molecular Region | Expected MEP Color | Potential | Predicted Reactivity |

|---|---|---|---|

| Hydroxyl Oxygen Atoms | Red | Most Negative | Site for electrophilic attack, hydrogen bond acceptor. researchgate.net |

| Chlorine Atom | Red-Orange | Negative | Site for electrophilic attack. researchgate.net |

| Hydroxyl Hydrogen Atoms | Blue | Most Positive | Site for nucleophilic attack, hydrogen bond donor. youtube.com |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between their orbitals. It translates complex wavefunctions from quantum chemical calculations into a more intuitive chemical language of lone pairs, core pairs, and bonds. uni-muenchen.de For this compound, an NBO analysis would provide a detailed picture of its electronic structure.

The analysis partitions the molecular orbitals into localized natural bond orbitals, which correspond to the classic Lewis structure representation (e.g., C-C bonds, O-H lone pairs). A key aspect of NBO analysis is the examination of "delocalization" effects, which are quantified through second-order perturbation theory. wisc.edu This reveals stabilizing donor-acceptor interactions where an occupied (donor) NBO donates electron density into an unoccupied (acceptor) NBO. These interactions are fundamental to understanding intramolecular charge transfer, hyperconjugation, and the nature of hydrogen bonding.

For this compound, NBO analysis would specifically identify:

Hybridization: The analysis would calculate the spd hybridization of each atom, providing insight into the geometry and bonding character. For instance, it would detail the hybridization of the oxygen atoms in the phenolic and hydroxymethyl groups and the carbon atoms in the aromatic rings.

Intramolecular Interactions: The most significant intramolecular interactions would likely involve hyperconjugation. This could include donations from the oxygen lone pairs (LP) of the -OH and -CH₂OH groups into the antibonding orbitals (π*) of the aromatic rings. Similarly, interactions between the π orbitals of the two phenyl rings would be quantified. The influence of the electron-withdrawing chlorine atom on these interactions would also be a key finding.

Intermolecular Interactions: When studying a dimer or solvated complex of the molecule, NBO analysis can quantify the strength of intermolecular hydrogen bonds, such as the interaction between the phenolic hydrogen of one molecule and the hydroxyl oxygen of another.

The results of such an analysis are typically presented in a table that quantifies the stabilization energy (E(2)) for each significant donor-acceptor interaction.

Table 1: Illustrative NBO Second-Order Perturbation Analysis for this compound (Note: Data is hypothetical and for illustrative purposes only.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) of Phenol | π* (C-C) of Ring 1 | Data not available | Lone Pair -> Antibond (π) |

| π (C-C) of Ring 1 | π* (C-C) of Ring 2 | Data not available | Pi-bond -> Antibond (π) |

| LP (O) of -CH₂OH | σ* (C-H) | Data not available | Lone Pair -> Antibond (σ) |

| σ (C-H) | σ* (C-Cl) | Data not available | Sigma-bond -> Antibond (σ) |

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are routinely used to predict the spectroscopic properties of molecules. aps.org These theoretical predictions are invaluable for interpreting experimental spectra (such as Infrared, Raman, and NMR) and for assigning spectral features to specific molecular motions or electronic transitions.

For this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) would first involve optimizing the molecule's three-dimensional geometry to find its lowest energy conformation. Following optimization, a frequency calculation would be performed.

Vibrational Spectroscopy (IR and Raman): The frequency calculation predicts the vibrational modes of the molecule. Each mode's frequency, IR intensity, and Raman activity can be calculated. This allows for the theoretical generation of IR and Raman spectra. By comparing the calculated spectra to experimental ones, each peak can be assigned to a specific vibration, such as the O-H stretch of the phenol group, the C-Cl stretch, or the various aromatic C-H bending modes.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the nuclear magnetic shielding tensors for each atom. These values can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR by referencing them against a standard like Tetramethylsilane (TMS). The predicted chemical shifts help in assigning the signals in an experimental NMR spectrum to specific protons and carbons in the molecule.

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for this compound (Note: Data is hypothetical and for illustrative purposes only.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | Data not available | Data not available | Phenolic O-H Stretch |

| ν(C-Cl) | Data not available | Data not available | C-Cl Stretch |

| β(C-H) | Data not available | Data not available | Aromatic C-H In-Plane Bend |

| γ(C-H) | Data not available | Data not available | Aromatic C-H Out-of-Plane Bend |

Ab Initio and Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, ab initio and classical molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations model the atomic motions of a system, providing insights into conformational flexibility, molecular vibrations, and interactions with the environment (like a solvent).

Ab Initio Molecular Dynamics (AIMD): In AIMD, the forces between atoms are calculated "on-the-fly" using quantum mechanical methods at each step of the simulation. This approach is computationally very expensive but highly accurate. For this compound, an AIMD simulation could be used to study proton transfer events, the dynamics of hydrogen bond formation and breakage, or reaction mechanisms at a quantum level of detail.

Classical Molecular Dynamics (MD): Classical MD uses a pre-defined "force field" to describe the potential energy of the system. This is much faster than AIMD and allows for simulations of larger systems over longer timescales (nanoseconds to microseconds). An MD simulation of this compound, likely in a solvent like water or dimethyl sulfoxide, would reveal:

Conformational Dynamics: How the two phenyl rings rotate relative to each other and the flexibility of the hydroxymethyl group.

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar hydroxyl and chloro groups.

Transport Properties: Calculation of properties like the diffusion coefficient.

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that aims to correlate the structural features of molecules with their physicochemical properties. The goal is to create a mathematical model that can predict a specific property for new or untested compounds based solely on their structure.

In a QSPR study involving this compound, the first step would be to calculate a large number of "molecular descriptors." These are numerical values that encode different aspects of the molecule's structure. Descriptors can be:

Topological: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical: Based on the 3D structure (e.g., molecular surface area, volume).

Quantum Chemical: Derived from calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

A specific application of QSPR is the prediction of spectroscopic parameters. While direct quantum chemical calculations can predict spectra for a single molecule, a QSPR model can do so much more rapidly for a large set of related molecules.

For a series of substituted biphenyl-phenols including the title compound, a QSPR model could be developed to predict key spectroscopic features. For instance, molecular descriptors could be correlated with:

The vibrational frequency of the C-Cl bond stretch in the IR spectrum.

The ¹³C NMR chemical shift of the carbon atom bonded to the chlorine.

The maximum absorption wavelength (λ_max) in the UV-Vis spectrum.

By training a model on a set of compounds for which these spectral data are known, a predictive equation can be generated. This allows for the rapid estimation of these parameters for new derivatives without the need for individual, time-consuming quantum chemical calculations.

Supramolecular Chemistry and Self Assembly Principles of 3 Chloro 5 4 Hydroxymethylphenyl Phenol

Hydrogen Bonding Networks in Solid-State and Solution Aggregates

Hydrogen bonding is a primary directional force in the self-assembly of phenolic compounds. The 3-Chloro-5-(4-hydroxymethylphenyl)phenol molecule possesses two key hydrogen bond donors: the acidic phenolic hydroxyl (-OH) group and the benzylic alcohol (-OH) group. These groups can also act as hydrogen bond acceptors, along with the chlorine atom, which can participate in weaker C-H···Cl or O-H···Cl interactions.